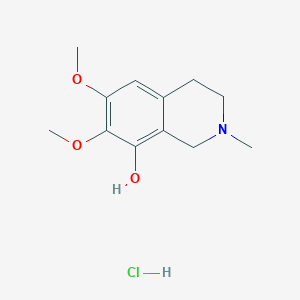

Anhalidine hydrochloride

Description

Anhalidine hydrochloride is a naturally occurring tetrahydroisoquinoline-based alkaloid. It is primarily isolated from the cactus species Lophophora williamsii and has also been detected in other cacti and several species of Acacia . This compound is part of a family of alkaloids structurally related to mescaline .

Properties

CAS No. |

2245-89-8 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13;/h6,14H,4-5,7H2,1-3H3;1H |

InChI Key |

WKXYPQOQUQVXMC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C(=C2C1)O)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anhalidine hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide under basic conditions to form the corresponding N-methyl derivative. This intermediate is then subjected to demethylation using boron tribromide to yield anhalidine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Anhalidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Anhalidine can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert anhalidine to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anhalidine structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroanhalidine.

Substitution: Various substituted anhalidine derivatives.

Scientific Research Applications

Anhalidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anhalidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This compound binds to receptors in the central nervous system, leading to altered neurotransmitter release and uptake . This modulation can result in various physiological and psychological effects .

Comparison with Similar Compounds

Mescaline: Structurally related to anhalidine and shares similar psychoactive properties.

Pellotine: Another tetrahydroisoquinoline alkaloid found in cacti.

Hordenine: An alkaloid with similar pharmacological effects.

Uniqueness: Anhalidine hydrochloride is unique due to its specific structural features and its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable compound for research into complex biochemical pathways and potential therapeutic applications .

Q & A

Q. What are the standard protocols for isolating Anhalidine hydrochloride from natural sources, and how do researchers address low-yield challenges?

this compound, a cactus alkaloid, is typically isolated from species like Echinocereus coccineus via solvent extraction followed by chromatographic purification. Key steps include:

- Extraction : Use of polar solvents (e.g., methanol or ethanol) to dissolve alkaloids from dried plant material.

- Purification : Column chromatography (e.g., silica gel) with gradient elution to separate Anhalidine from structurally similar alkaloids like mescaline or pellotine.

- Yield optimization : Adjusting pH during extraction to stabilize the hydrochloride salt and minimize degradation . Challenges in low yields often arise from matrix complexity; countercurrent chromatography or preparative HPLC may improve resolution .

Q. How can HPLC methods be validated for quantifying this compound in plant extracts?

A validated HPLC protocol should include:

- Column selection : Reverse-phase C18 columns (e.g., 150 mm × 4.6 mm, 5 µm) with mobile phases combining buffers (e.g., phosphate) and organic modifiers (e.g., methanol) .

- Linearity testing : Calibration curves (e.g., 1–10 µg/mL) with regression coefficients ≥0.998.

- Recovery studies : Spiked samples at low, medium, and high concentrations to assess accuracy (target: 98–102%) and precision (RSD <2%) .

- Specificity : Ensure baseline separation from co-eluting alkaloids via UV spectra or tandem mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in historical vs. modern data on Anhalidine’s alkaloid content in cactus species?

Discrepancies in reported concentrations (e.g., 0.001% in Echinocereus coccineus) may stem from:

- Methodological differences : Early gravimetric vs. modern chromatographic quantification .

- Environmental variability : Alkaloid content varies with plant age, geography, and extraction timing.

- Analytical validation : Re-analyze historical samples using current techniques (e.g., LC-MS/MS) to verify accuracy . Advanced studies should include interlaboratory comparisons and meta-analyses of published datasets .

Q. What strategies are effective for structural elucidation of this compound derivatives when traditional spectroscopic methods are inconclusive?

For ambiguous cases:

- Convergent synthesis : Combine fragments (e.g., benzylisoquinoline precursors) to confirm stereochemistry via X-ray crystallography .

- Advanced NMR : Use 2D techniques (COSY, NOESY) to resolve overlapping proton signals in complex mixtures.

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should assess:

- Temperature : Accelerated degradation tests (e.g., 40°C for 6 months) with HPLC monitoring.

- Light sensitivity : Compare samples stored in amber vs. clear glass under UV exposure.

- Humidity : Dynamic vapor sorption (DVS) to determine hygroscopicity and salt dissociation risks. Reference protocols for related hydrochlorides (e.g., fexofenadine HCl) suggest storing anhydrous forms at ≤25°C in desiccators .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological assays?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Error analysis : Report confidence intervals and use ANOVA for multi-group comparisons.

- Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets .

Q. How should researchers document synthetic pathways for this compound analogs to ensure reproducibility?

- Detailed protocols : Specify solvent ratios, reaction times, and purification steps (e.g., “stirred at −12°C for 16 hours in methanol/HCl”) .

- Supplementary data : Provide NMR spectra, HPLC chromatograms, and crystallographic data in supporting information .

- Batch records : Track lot numbers of reagents and solvents to trace impurities .

Data Presentation and Reporting

Q. What are the best practices for presenting conflicting spectroscopic data in publications on Anhalidine derivatives?

- Transparency : Clearly annotate spectral anomalies (e.g., unexpected peaks in ¹H NMR) and propose plausible explanations (e.g., tautomerism).

- Comparative tables : Align observed data with literature values for similar alkaloids .

- Peer review : Pre-submission validation via third-party labs or open-access data repositories .

Q. How can researchers ensure reproducibility when describing this compound’s biological activity in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.